4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine
Overview
Description
4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2,4,6-trimethylpyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core. The reaction conditions often require the use of catalysts such as copper or palladium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,5-a]pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives of imidazo[1,5-a]pyrimidine.
Reduction: Reduced imidazo[1,5-a]pyrimidine derivatives.
Substitution: Amino or thio derivatives of imidazo[1,5-a]pyrimidine.
Scientific Research Applications
4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators such as prostaglandins and cytokines . Additionally, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine can be compared with other similar compounds such as:
Imidazo[1,2-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the ring system.
Imidazo[1,2-a]pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with different biological activities and applications
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5-4-8(10)13-7(3)12-6(2)9(13)11-5/h4H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBLXKEQWFPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N2C(=C1)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518951 | |
Record name | 4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88875-07-4 | |
Record name | 4-Chloro-2,6,8-trimethylimidazo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80518951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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